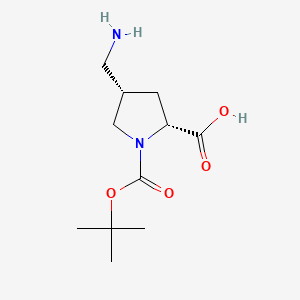

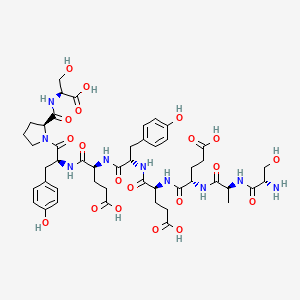

H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Peptide synthesis is usually conducted using solid-phase techniques, where the amino acids are sequentially added to a growing chain. The process involves repeated cycles of deprotection and coupling .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide can form secondary structures like alpha-helices and beta-sheets, depending on the properties of the amino acids and their sequence .Chemical Reactions Analysis

Peptides undergo various chemical reactions, many of which are specific to certain side chains. For example, serine residues can undergo phosphorylation, a key reaction in many cellular processes .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on the properties of the amino acids in its sequence. These can include charge, hydrophobicity, size, and reactivity .Applications De Recherche Scientifique

Urotensinergic System in Cardiovascular Functions

The urotensinergic system, involving the UT receptor and its ligands Urotensin II (UII) and Urotensin II-related peptide (URP), plays a potential role in cardiovascular functions. Studies have shown the therapeutic potential of UT ligands for treating heart failure and atherosclerosis, highlighting the need for a deeper understanding of UT pharmacology. The cyclic peptides UII and URP, with their conserved bioactive core, demonstrate functionally selective effects on cardiovascular functions, suggesting distinct roles in the control of these functions (Billard et al., 2019).

Glucosinolate Metabolism in Plants

Glucosinolates (GSLs), plant metabolites characterized by a S-β-d-glucopyrano unit and an O-sulfated thiohydroximate function, show structural diversity that reflects in the metabolism and function within plants. The enzymatic hydrolysis of GSLs can lead to products with potential roles in plant defense and human health. The identification and synthesis of GSLs contribute to understanding plant biochemistry and the potential applications in agriculture and medicine (Blažević et al., 2019).

Hemoglobinopathy Genetic Diversity

Research on α- and β-globin gene sequencing in UK hemoglobinopathy referrals has uncovered 60 novel mutations, revealing the wide racial heterogeneity of thalassemia and abnormal hemoglobin mutations. This diversity underscores the genetic complexity of blood disorders and the importance of advanced molecular diagnostics in their management (Henderson et al., 2016).

Surface-Enhanced Raman Spectroscopy (SERS) Applications

SERS has emerged as a powerful technique for biological and biomedical applications, offering high sensitivity and specificity for the detection of molecules in complex compositions. The development of plasmonic substrates for SERS has broadened its application in fields like cancer detection, environmental monitoring, and food safety, demonstrating the technique's versatility and potential for real-time, non-invasive analysis (Cialla‐May et al., 2017).

Peptide Chemistry Research

The study of peptide chemistry, focusing on structure-activity relationships and the development of specific inhibitors and agonists, has provided valuable insights into therapeutic applications. Research has led to the discovery of potent opioid receptor agonists and antagonists, highlighting the role of peptides in developing new drugs (Okada, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of peptides is a rapidly advancing field with many potential applications in medicine, research, and industry. Future directions may include the development of new methods for peptide synthesis, the discovery of new peptides with biological activity, and the use of peptides in the treatment of disease .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H63N9O20/c1-23(49-40(68)28(48)21-57)39(67)50-29(12-15-36(61)62)41(69)51-30(13-16-37(63)64)42(70)53-32(19-24-4-8-26(59)9-5-24)44(72)52-31(14-17-38(65)66)43(71)54-33(20-25-6-10-27(60)11-7-25)46(74)56-18-2-3-35(56)45(73)55-34(22-58)47(75)76/h4-11,23,28-35,57-60H,2-3,12-22,48H2,1H3,(H,49,68)(H,50,67)(H,51,69)(H,52,72)(H,53,70)(H,54,71)(H,55,73)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t23-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGQNBVIAHIQOH-GHLXGSJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H63N9O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746734 |

Source

|

| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1074.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198483-37-3 |

Source

|

| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)